(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Catalog No.
S987822
CAS No.
1055961-36-8
M.F
C9H10BrN
M. Wt
212.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

CAS Number

1055961-36-8

Product Name

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

IUPAC Name

(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

InChI

InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1

InChI Key

DUPHONQIBOZOHL-SECBINFHSA-N

SMILES

C1CC2=C(C1N)C=C(C=C2)Br

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)Br

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chemical compound characterized by its unique structure, which includes a bromo substituent on the indene ring. Its molecular formula is C9H10BrNC_9H_{10}BrN and it has a molecular weight of approximately 200.09 g/mol. The compound features a bicyclic structure, which contributes to its potential biological activity and reactivity in various

  • Synthetic Organic Chemistry

    Researchers investigate methods for synthesizing (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine and related compounds. This may involve developing new synthetic routes or improving existing ones. The findings can be published in scientific journals like the Journal of Organic Chemistry .

  • Oxidation: The amino group may be oxidized to form nitro or other derivatives.
  • Reduction: The bromo group can be reduced to yield the corresponding hydrogenated compound.
  • Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The compound exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of pharmacologically active compounds, including those targeting neurological disorders. Its structural features allow it to interact with specific molecular targets, which can modulate enzyme activity and influence various biochemical pathways .

The synthesis of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine typically involves:

  • Bromination: Starting from 2,3-dihydro-1H-indene, bromination is performed using bromine or N-bromosuccinimide to introduce the bromo substituent.
  • Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the desired amine.

The process can be optimized through the use of catalysts and controlled reaction conditions to enhance yield and purity.

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine has applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Organic Synthesis: Its unique structure allows it to be used as a building block in the development of more complex molecules.

Additionally, derivatives of this compound have shown potential antioxidant and anticancer activities .

Studies have demonstrated that (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine interacts with specific receptors and enzymes, influencing their activity. This interaction is critical for understanding its potential therapeutic applications and mechanisms of action. The presence of both bromo and amino groups enhances its binding affinity and selectivity towards biological targets .

Several compounds share structural similarities with (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2,3-dihydro-1H-inden-1-amineLacks amino groupMay exhibit different reactivity
4-Fluoro-2,3-dihydro-1H-inden-1-amineContains fluorine instead of bromineAlters chemical properties significantly
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-aminesChlorine substitutionDifferent reactivity profile compared to brominated analogs
3-Amino-6-bromoindene derivativesSimilar core structurePotentially different biological activities due to varying substituents

The uniqueness of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amines lies in its specific combination of bromine and amino groups on the indene backbone, which influences its chemical reactivity and biological interactions significantly compared to other similar compounds .

XLogP3

1.9

Dates

Modify: 2023-08-16

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